![molecular formula C14H20N4O B2826512 (2E)-3-(dimethylamino)-1-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-en-1-one CAS No. 1219590-39-2](/img/structure/B2826512.png)
(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-en-1-one
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Description
(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C14H20N4O and its molecular weight is 260.341. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Systems
Researchers have developed methods for synthesizing diverse heterocyclic systems utilizing compounds similar to the one . For instance, the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other related heterocycles was achieved through a multi-step process starting from related acetoacetic esters. These heterocycles are fundamental structures in many pharmaceuticals and show a wide range of biological activities (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997).
Intermolecular Interactions
The study of hydrogen-bonded ribbons and sheets in compounds like 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one highlights the significance of intermolecular interactions in determining the structural and electronic properties of pyrimidinone molecules. These interactions are essential for understanding the behavior of molecular crystals and designing materials with specific properties (F. Orozco, B. Insuasty, J. Cobo, C. Glidewell, 2009).
NMR Studies and Tautomerism
Nuclear magnetic resonance (NMR) studies on compounds containing the pyrrolidinyl-pyrimidine moiety reveal insights into tautomerism—a concept vital for understanding the reactivity and stability of organic compounds. Such studies contribute to our knowledge of chemical shift patterns and structural elucidations, which are critical in pharmaceutical chemistry and material science (L. Spiessens, M. Anteunis, 2010).
Catalyzed Synthesis of Triazolopyrimidines
The catalyzed synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines showcases the application of dimethylamino-pyridine (DMAP) in promoting reactions that lead to the formation of complex heterocyclic structures. These structures have potential applications in drug development and the study of biological activities (M. Khashi, A. Davoodnia, V. S. Prasada Rao Lingam, 2015).
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-11-12(13(19)6-9-17(2)3)10-15-14(16-11)18-7-4-5-8-18/h6,9-10H,4-5,7-8H2,1-3H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZOAYCPEILUDG-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C=CN(C)C)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1C(=O)/C=C/N(C)C)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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